Cas no 658082-12-3 (1(2H)-Isoquinolinone, 7-bromo-2-[[3-(trifluoromethyl)phenyl]methyl]-)
658082-12-3 structure
Product Name:1(2H)-Isoquinolinone, 7-bromo-2-[[3-(trifluoromethyl)phenyl]methyl]-
Numéro CAS:658082-12-3
Le MF:C17H11BrF3NO
Mégawatts:382.174554109573
CID:1693658
Update Time:2024-09-02
1(2H)-Isoquinolinone, 7-bromo-2-[[3-(trifluoromethyl)phenyl]methyl]- Propriétés chimiques et physiques
Nom et identifiant
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- 1(2H)-Isoquinolinone, 7-bromo-2-[[3-(trifluoromethyl)phenyl]methyl]-
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- Piscine à noyau: 1S/C17H11BrF3NO/c18-14-5-4-12-6-7-22(16(23)15(12)9-14)10-11-2-1-3-13(8-11)17(19,20)21/h1-9H,10H2
- La clé Inchi: VZCHVUVOCJXATC-UHFFFAOYSA-N
- Sourire: C1(=O)C2=C(C=CC(Br)=C2)C=CN1CC1=CC=CC(C(F)(F)F)=C1
Propriétés calculées
- Qualité précise: 380.99763
Propriétés expérimentales
- Dense: 1.559±0.06 g/cm3(Predicted)
- Point d'ébullition: 461.7±45.0 °C(Predicted)
- Le PSA: 20.31
- Le PKA: -2.87±0.70(Predicted)
1(2H)-Isoquinolinone, 7-bromo-2-[[3-(trifluoromethyl)phenyl]methyl]- Littérature connexe
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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